5-Oxo-5-phenylvaleronitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxo-5-phenylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJHYHAFFOQUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908816 | |
| Record name | 5-Oxo-5-phenylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10413-00-0 | |
| Record name | NSC222801 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Oxo-5-phenylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 5 Oxo 5 Phenylvaleronitrile and Its Derivatives
Established Synthetic Routes to 5-Oxo-5-phenylvaleronitrile
The direct conversion of a phenylvaleronitrile precursor to this compound typically involves the oxidation of the benzylic C-H bond at the 5-position. This transformation introduces the ketone functionality directly onto the pre-existing carbon skeleton. While specific literature detailing the direct oxidation of 5-phenylvaleronitrile is not abundant, the principles of benzylic oxidation are well-established. Reagents such as potassium permanganate (B83412) (KMnO₄), chromium-based oxidants, or more modern catalytic methods using molecular oxygen or peroxides are commonly employed for the oxidation of benzylic methylenes to ketones. The reaction's success depends on the stability of the nitrile group under the oxidative conditions.
Oxidative strategies are crucial for introducing the ketone group in γ-ketonitriles. An alternative to direct C-H oxidation is the oxidation of a corresponding secondary alcohol, such as 5-hydroxy-5-phenylvaleronitrile. This two-step approach involves the initial formation of the alcohol, for example, through the reduction of a suitable precursor or Grignard addition, followed by oxidation using standard reagents like pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.
Another relevant oxidative strategy involves intramolecular cyclization followed by oxidation. For instance, in the synthesis of related indolinone structures, a nucleophilic intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles is followed by an oxidation step. nih.gov This process, while leading to a different heterocyclic system, highlights the use of an oxidation event to form the final keto-functionalized target. nih.gov In one such transformation, dimethyl sulfoxide (B87167) (DMSO) and potassium hydroxide (B78521) (KOH) were used to facilitate the cyclization and subsequent oxidation. nih.gov
Table 1: Conditions for Oxidative Cyclization of an Aminophenyl Oxobutanenitrile Derivative nih.gov
| Entry | Base | Oxidant | Yield (%) |
| 1 | KOH | DMSO | High |
| 2 | NaOH | DMSO | 52 |
| 3 | KOH | Diphenylsulfoxide | Lower |
This table illustrates the efficiency of different reagent combinations in a related oxidative cyclization reaction, providing insight into potential systems for ketone introduction.
Condensation reactions, particularly Michael additions, are highly effective for constructing the carbon backbone of complex this compound derivatives. mdpi.com This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated ketone.
A key example is the synthesis of rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. mdpi.com This derivative was prepared through a Michael reaction between 2-((diphenylmethylene)amino)acetonitrile (a glycine (B1666218) equivalent) and (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one (a chalcone (B49325) analog). mdpi.com The reaction proceeds with high yield (83%) and diastereoselectivity (95:5 dr) under phase-transfer catalysis conditions using aqueous sodium hydroxide in acetonitrile (B52724) at 0 °C. mdpi.com This methodology provides a powerful route to stereochemically defined derivatives of this compound, which are precursors for non-proteinogenic α-amino acids. mdpi.com
Table 2: Michael Reaction for the Synthesis of a this compound Derivative mdpi.com
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Yield | Diastereoisomeric Ratio |
| 2-((Diphenylmethylene)amino)acetonitrile | (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one | 33% NaOH / CH₃CN | 0 °C | 83% | 95:5 |
This strategy is applicable to the synthesis of other complex derivatives, such as 4-S-N,N-Dibenzylamino-3-oxo-5-phenylvaleronitrile, by selecting the appropriate Michael donor and acceptor.
Cyanoethylation, the addition of a acrylonitrile (B1666552) to a compound with an active hydrogen, is a fundamental reaction for the synthesis of various nitriles. While not a direct synthesis of this compound, it is a key method for producing precursor phenylalkanenitriles. The reaction typically occurs at the α-carbon of a phenylacetonitrile (B145931) derivative.
Achieving selective mono-cyanoethylation of compounds like phenylacetonitrile can be challenging, as the product itself contains an active hydrogen and can react further. The reaction is typically base-catalyzed. The choice of base, solvent, and reaction temperature is critical to favor the formation of the mono-adduct over poly-alkylation products. Strategies often involve using a stoichiometric amount of the nitrile relative to acrylonitrile or employing specific catalytic systems that promote mono-alkylation. For instance, catalytic systems involving iridium complexes have been used for the selective mono-alkylation of arylacetonitriles with alcohols, a related transformation that proceeds via a Knoevenagel condensation intermediate. acs.org
When cyanoethylation is carried out under conditions that favor multiple additions, a mixture of mono-, di-, and poly-cyanoethylated products can be formed. It is known in related alkylation chemistry that under certain equilibrium conditions, a disproportionation reaction can occur. In this process, a poly-substituted product can react with an unsubstituted starting material to generate two molecules of the mono-substituted product. This equilibrium-driven process can be exploited to increase the yield of the desired mono-cyanoethylated phenylalkanenitrile from a mixture containing poly-substituted byproducts, typically by heating the mixture in the presence of a base catalyst.
Reagents and Catalytic Systems in this compound Synthesis
Application of Strong Bases (e.g., Sodium Amide, Sodium Hydride, Alkali Alkanolates, Alkali Hydroxides, Tetra-alkyl Ammonium (B1175870) Hydroxides)
Strong bases are pivotal in many synthetic routes leading to nitrile-containing compounds. Their primary function is to deprotonate a carbon atom adjacent to the nitrile group, generating a nitrile-stabilized carbanion. thieme-connect.dewikipedia.org This nucleophilic species can then participate in various bond-forming reactions.
Sodium Amide (NaNH₂) and Sodium Hydride (NaH) are frequently employed to generate high concentrations of nitrile anions, which are powerful nucleophiles. thieme-connect.de These bases are strong enough to deprotonate alkyl nitriles, enabling subsequent alkylation reactions. thieme-connect.dewikipedia.org Sodium hydride, in particular, is often used as a Brønsted base for deprotonation in organic synthesis. ntu.edu.sgthieme-connect.de
Alkali Alkanolates and Alkali Hydroxides (e.g., NaOH, KOH) can also be used, sometimes in combination with phase-transfer catalysts, to facilitate nitrile hydrolysis or other base-mediated reactions. oatext.comlibretexts.org While strong bases can promote the hydrolysis of nitriles to carboxylic acids, careful control of reaction conditions is necessary to avoid unwanted side reactions. researchgate.net Sodium hydroxide, for instance, has been used for the hydration of organonitriles to amides under mild conditions. oatext.com
Tetra-alkyl Ammonium Hydroxides often function as phase-transfer catalysts. These catalysts transport anions from an aqueous phase to an organic phase, where the reaction with the substrate occurs. crdeepjournal.orgprinceton.edu This technique is particularly useful in reactions involving reactants that are soluble in different, immiscible phases.
The table below summarizes the roles of various strong bases in nitrile synthesis.
| Base | Typical Application |
| Sodium Amide | Generation of nitrile anions for alkylation. thieme-connect.de |
| Sodium Hydride | Deprotonation of organic substrates. ntu.edu.sgthieme-connect.de |
| Alkali Hydroxides | Base-mediated hydrolysis or hydration of nitriles. oatext.comlibretexts.org |
| Tetra-alkyl Ammonium Hydroxides | Phase-transfer catalysis. crdeepjournal.org |
Role of Oxidizing Agents in Carbonyl Formation
The formation of the carbonyl group (C=O) in this compound often requires an oxidation step. Various oxidizing agents can be employed to convert precursor functional groups, such as alcohols or aldehydes, into the desired ketone functionality. organic-chemistry.orgorgsyn.org The choice of oxidant depends on the specific substrate and the desired selectivity of the reaction.
Commonly used oxidizing agents in organic synthesis include chromium-based reagents and other organic oxidants. orgsyn.org For instance, the oxidation of a secondary alcohol precursor would yield the target ketone. The development of efficient one-pot conversions of alcohols and aldehydes to nitriles often involves an oxidant in the reaction mixture. organic-chemistry.org
Employment of Grignard Reagents in Derivatization Schemes
Grignard reagents (R-MgX) are powerful nucleophiles used to form new carbon-carbon bonds. In the context of this compound, Grignard reagents can be used to introduce various substituents, leading to a diverse range of derivatives. chemistrysteps.comnih.gov
The reaction of a Grignard reagent with the nitrile group can lead to the formation of a ketone after hydrolysis of the intermediate imine. chemistrysteps.com This provides a versatile method for synthesizing derivatives with different alkyl or aryl groups attached to the carbonyl carbon. A robust and scalable approach for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been developed using the addition of Grignard reagents to a nitrile precursor. nih.gov
Organocatalytic Systems in Reaction Optimization
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. d-nb.inforesearchgate.net In the synthesis of complex molecules, organocatalysts can offer high levels of stereoselectivity and enantioselectivity. rsc.orgnih.gov
For the synthesis of derivatives of this compound, organocatalysts could be employed to control the stereochemistry of newly formed chiral centers. For example, in reactions involving the formation of heterocyclic derivatives, organocatalysts can provide access to specific enantiomers of the product. osti.gov
Reaction Conditions and Optimization in Synthetic Protocols
Optimizing reaction conditions is essential for maximizing the yield and selectivity of the desired product while minimizing the formation of byproducts. Key parameters that are often adjusted include temperature, solvent, and reaction time. chemrxiv.orgits.ac.id
Temperature Regimes and Solvent Effects on Reaction Yields and Selectivity
The temperature at which a reaction is carried out can have a significant impact on its rate and outcome. researchgate.net Some reactions require heating to overcome activation energy barriers, while others may need to be cooled to prevent side reactions or decomposition of thermally sensitive intermediates. thieme-connect.de The thermal stability of nitrile anions, for instance, allows for alkylation reactions to be performed at relatively high temperatures. thieme-connect.de
The following table illustrates the impact of reaction conditions on synthetic outcomes.
| Parameter | Effect on Reaction | Example |
| Temperature | Influences reaction rate and can affect selectivity. researchgate.net | High temperatures can be used for difficult alkylations due to the thermal stability of nitrile anions. thieme-connect.de |
| Solvent | Affects solubility, stability of intermediates, and reaction pathway. researchgate.netresearchgate.net | The use of ethanol (B145695) in the reaction of halogenoalkanes with cyanide prevents the formation of alcohol byproducts. chemguide.co.uk |
Stoichiometric Control and Molar Ratio Optimization in Cyanoethylation Processes
The cyanoethylation of acetophenone (B1666503) with acrylonitrile is a classical and direct route to this compound and its polycyanoethylated analogues. The stoichiometry of the reactants is a critical parameter that dictates the product distribution, influencing the formation of mono-, di-, and tricyanoethylated products.
Early research into the reaction between ketones and acrylonitrile highlighted the propensity for multiple additions of acrylonitrile to the α-carbon of the ketone. In a foundational study, it was demonstrated that acetophenone could react with three molecular equivalents of acrylonitrile in the presence of a strong alkali catalyst, such as trimethylbenzylammonium hydroxide. This reaction, employing a 1:3 molar ratio of acetophenone to acrylonitrile, yielded 1,1,1-tri-(β-cyanoethyl)-acetophenone.
A typical experimental procedure from this early work involved the dropwise addition of 1.5 moles of acrylonitrile to a solution containing 0.5 moles of acetophenone in dioxane, with "Triton B" as the catalyst. The reaction was maintained at a temperature between 30 and 40°C, resulting in a 57% yield of the tricyanoethylated product. This underscores the importance of using a significant excess of the cyanoethylating agent to drive the reaction towards exhaustive substitution at the α-carbon.
The optimization of the molar ratio is crucial for selectively targeting a specific degree of cyanoethylation. While a large excess of acrylonitrile favors the formation of polycyanoethylated products, a more controlled, equimolar, or slight excess of acrylonitrile would theoretically favor the formation of the monocyanoethylated product, this compound. However, the competitive nature of the subsequent cyanoethylation steps often leads to a mixture of products, necessitating careful optimization and chromatographic separation to isolate the desired compound. The following table summarizes the impact of molar ratios on product formation based on foundational studies.
| Molar Ratio (Acetophenone:Acrylonitrile) | Primary Product | Reported Yield |
|---|---|---|
| 1:3 | 1,1,1-tri-(β-cyanoethyl)-acetophenone | 57% |
Mild Conditions for Reaction Control and Product Purity
The traditional base-catalyzed cyanoethylation often requires strong bases and elevated temperatures, which can lead to side reactions, such as polymerization of acrylonitrile or self-condensation of the ketone, thereby reducing the purity and yield of the desired product. The development of milder reaction conditions is therefore a significant area of research to enhance the efficiency and selectivity of the synthesis of this compound.
Phase-transfer catalysis (PTC) has emerged as a powerful technique to achieve milder reaction conditions in cyanoethylation. PTC facilitates the transfer of the reacting anion from an aqueous or solid phase to the organic phase where the reaction occurs. This methodology allows for the use of less harsh bases and lower reaction temperatures, which can significantly improve the selectivity towards the desired monocyanoethylated product and minimize the formation of byproducts. The use of a phase-transfer catalyst can enhance the nucleophilicity of the cyanide-generating species, leading to higher reaction rates under milder conditions. This approach has been shown to improve yields in cyanation reactions from around 65% to over 90% by minimizing side reactions like dehydrochlorination in analogous systems. organic-chemistry.org
The choice of catalyst and solvent system is critical in PTC. Quaternary ammonium salts are commonly employed as phase-transfer catalysts. The reaction can be performed in a biphasic system (liquid-liquid or solid-liquid), which simplifies the work-up procedure as the catalyst and inorganic salts can be easily separated from the organic product. The implementation of PTC in the synthesis of this compound can lead to a more controlled and efficient process, yielding a purer product.
| Parameter | Traditional Conditions | Mild Conditions (e.g., PTC) |
|---|---|---|
| Base | Strong bases (e.g., KOH, NaNH2) | Milder bases (e.g., K2CO3, NaOH) |
| Temperature | Often elevated | Room temperature or slightly elevated |
| Byproducts | Polymerization, self-condensation | Minimized side reactions |
| Yield & Purity | Variable, often requires extensive purification | Improved yield and higher purity |
Non-Conventional Synthetic Approaches for Related Compounds
In addition to traditional cyanoethylation, non-conventional synthetic methods are being explored to access γ-ketonitriles and their analogues, often under more environmentally benign conditions.
Visible Light-Promoted Syntheses of Analogous Structures
Visible-light photoredox catalysis has recently emerged as a powerful and sustainable tool for the construction of carbon-carbon bonds. This methodology has been successfully applied to the synthesis of γ-ketonitriles through various reaction pathways, offering an alternative to traditional base-catalyzed methods.
One such approach involves the photocatalytic intermolecular Stetter reaction. In this method, various substituted aldehydes react with acrylonitrile in the presence of a copper-based photocatalyst (Cu@g-C3N4) under visible light irradiation. researchgate.net This process affords a range of γ-ketonitriles in good to excellent yields (80-95%) at room temperature. researchgate.net The operational simplicity, ambient reaction conditions, and the use of water as a solvent make this a highly green and efficient alternative for the synthesis of γ-ketonitrile structures analogous to this compound. researchgate.net
Another visible-light-mediated strategy involves the oxidative coupling of photogenerated alkyl radicals with styrenes. This approach allows for the rapid synthesis of a wide variety of α-alkyl-acetophenones, which are structurally related to γ-ketonitriles. The reaction proceeds at room temperature with low photocatalyst loadings and utilizes dimethyl sulfoxide as a mild and non-toxic terminal oxidant.
These visible-light-promoted methods represent a significant advancement in the synthesis of γ-ketonitriles, offering milder reaction conditions, higher efficiency, and a reduced environmental footprint compared to conventional synthetic routes.
| Methodology | Key Features | Advantages |
|---|---|---|
| Traditional Cyanoethylation | Base-catalyzed addition of acrylonitrile to ketones. | Direct, well-established. |
| Visible Light-Promoted Stetter Reaction | Photocatalytic reaction of aldehydes and acrylonitrile. researchgate.net | Mild conditions, high yields, green solvent (water). researchgate.net |
| Visible Light-Promoted Oxidative Coupling | Coupling of alkyl radicals with styrenes. | Room temperature, low catalyst loading, mild oxidant. |
Chemical Reactivity and Transformation Pathways of 5 Oxo 5 Phenylvaleronitrile
Reactivity Governed by the Ketone Functional Group
The ketone group, with its electrophilic carbonyl carbon and acidic α-hydrogens, is a primary site of reactivity in the molecule.
The carbonyl carbon of the ketone is susceptible to nucleophilic attack. This allows for a range of addition reactions, which are fundamental to the derivatization of this compound.
Reduction: The ketone can be reduced to a secondary alcohol, forming 5-hydroxy-5-phenylvaleronitrile. This transformation can be achieved using various reducing agents.
Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the carbonyl carbon results in the formation of tertiary alcohols after an acidic workup. This reaction creates a new carbon-carbon bond at the carbonyl center.
| Reaction Type | Reagent Example | Product |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | 5-Hydroxy-5-phenylvaleronitrile |
| Grignard Addition | Methylmagnesium bromide (CH₃MgBr) | 5-Hydroxy-5-methyl-5-phenylvaleronitrile |
The carbon atoms adjacent to the carbonyl group (α-carbons) are acidic due to the electron-withdrawing nature of the ketone. This acidity allows for the formation of a nucleophilic enolate ion in the presence of a base.
The enolate can then participate in several key carbon-carbon bond-forming reactions. Alkylation of the enolate is a common transformation, where the nucleophilic α-carbon attacks an electrophilic alkyl halide in an SN2 reaction. libretexts.org This results in the substitution of an α-hydrogen with an alkyl group. For 5-Oxo-5-phenylvaleronitrile, the α-carbon on the methylene (B1212753) side (C4) is the typical site for such reactions. youtube.com
| Reaction Type | Reagent(s) | Product |
| α-Alkylation | 1. Base (e.g., LDA) 2. Alkyl Halide (e.g., CH₃I) | 4-Methyl-5-oxo-5-phenylvaleronitrile |
Transformations Involving the Nitrile Moiety
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis and reduction.
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. wikipedia.org This reaction is a common pathway for converting nitriles into valuable carboxylic acid derivatives.
Acid-Catalyzed Hydrolysis: Heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, leads to the formation of a carboxylic acid (5-Oxo-5-phenylvaleric acid) and an ammonium (B1175870) salt. scbt.com The reaction proceeds through an amide intermediate.
Base-Catalyzed Hydrolysis: Treatment with a hot aqueous solution of a strong base, like sodium hydroxide (B78521), initially forms a carboxylate salt and ammonia. Subsequent acidification of the mixture is required to protonate the carboxylate and isolate the free carboxylic acid.
| Hydrolysis Condition | Reagent(s) | Primary Product | Final Product (after workup) |
| Acidic | H₂O, HCl (heat) | 5-Oxo-5-phenylvaleramide | 5-Oxo-5-phenylvaleric acid |
| Basic | 1. NaOH, H₂O (heat) 2. H₃O⁺ | Sodium 5-oxo-5-phenylvalerate | 5-Oxo-5-phenylvaleric acid |
Beyond hydrolysis, the nitrile group can be converted into other important functional groups.
Reduction to Amines: The nitrile can be reduced to a primary amine (6-amino-1-phenylhexan-1-one). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.org Catalytic hydrogenation over metal catalysts like Raney nickel is another common method. wikipedia.org
Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form an intermediate imine salt. Upon aqueous workup (hydrolysis), this intermediate is converted into a ketone. masterorganicchemistry.com This provides a method for synthesizing diketones from this compound.
| Reaction Type | Reagent(s) | Product (after workup) |
| Reduction | 1. LiAlH₄ 2. H₂O | 6-Amino-1-phenylhexan-1-one |
| Grignard Addition | 1. Methylmagnesium bromide (CH₃MgBr) 2. H₃O⁺ | 1-Phenylhexane-1,5-dione |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), a characteristic reaction of benzene (B151609) and its derivatives. libretexts.orguomustansiriyah.edu.iq The substituent already attached to the ring—the acyl group (-CO(CH₂)₃CN)—governs the rate and regioselectivity of the substitution.
The acyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This means that harsher reaction conditions are typically required compared to benzene itself. Furthermore, acyl groups are meta-directors. They direct incoming electrophiles to the positions meta (C3 and C5) to the point of attachment on the ring. wikipedia.org
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring, predominantly at the meta position. uomustansiriyah.edu.iqyoutube.com
Halogenation: The introduction of a halogen (e.g., -Br or -Cl) is achieved using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), also yielding the meta-substituted product.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group at the meta position.
| Reaction Type | Reagent(s) | Major Product |
| Nitration | HNO₃, H₂SO₄ | 5-Oxo-5-(3-nitrophenyl)valeronitrile |
| Bromination | Br₂, FeBr₃ | 5-(3-Bromophenyl)-5-oxovaleronitrile |
| Sulfonation | SO₃, H₂SO₄ | 3-(4-Cyanobutanoyl)benzenesulfonic acid |
Bromination as a Model Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. In the case of this compound, the phenyl ring is substituted with a 4-oxobutanenitrile (B1583811) group. The ketone functionality within this substituent has a significant impact on the reactivity and regioselectivity of EAS reactions.
The carbonyl group is an electron-withdrawing group due to the electronegativity of the oxygen atom. Through resonance, it withdraws electron density from the aromatic ring, particularly from the ortho and para positions. This withdrawal of electron density deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.
Furthermore, the deactivating nature of the acyl group directs incoming electrophiles to the meta position. The carbocation intermediates (arenium ions) formed by attack at the ortho and para positions are destabilized because one of the resonance structures places the positive charge adjacent to the positively polarized carbonyl carbon. In contrast, the intermediate formed from meta attack avoids this unfavorable arrangement, making it the most stable and the corresponding pathway the most favorable.
In a model bromination reaction, this compound would be treated with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, generating a strong electrophile (Br⁺). This electrophile is then attacked by the deactivated phenyl ring, leading predominantly to substitution at the meta position. nih.govresearchgate.netnih.gov
Interactive Data Table: Predicted Outcome of Electrophilic Aromatic Bromination
| Reactant | Reagent/Catalyst | Predicted Major Product | Reaction Type | Rationale |
| This compound | Br₂ / FeBr₃ | 4-(3-bromobenzoyl)butanenitrile | Electrophilic Aromatic Substitution | The acyl group is deactivating and a meta-director. nih.gov |
Intramolecular and Intermolecular Cyclization Reactions
The structural arrangement of a ketone and a nitrile separated by a three-carbon chain makes this compound a prime candidate for various cyclization reactions, forming heterocyclic structures that are prevalent in medicinal chemistry and materials science.
Gamma-ketonitriles like this compound can undergo both intramolecular and intermolecular condensation reactions to yield cyclic products.
Intramolecular Cyclization: Under basic conditions, the methylene group alpha to the nitrile (C4) can be deprotonated to form a carbanion. This nucleophile can then attack the electrophilic carbonyl carbon in an intramolecular fashion. While a direct Thorpe-Ziegler reaction to form a six-membered ring is possible, subsequent tautomerization and aromatization would be required. A more common pathway involves hydrolysis of the nitrile followed by cyclization.
Intermolecular Cyclization: More frequently, γ-ketonitriles are used as building blocks in reactions with other molecules to form complex heterocycles. For instance, condensation with hydrazine (B178648) or its derivatives can lead to the formation of pyridazine (B1198779) derivatives. A particularly useful transformation is the reaction with aminopyrazoles, catalyzed by iodine, to synthesize pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. sioc-journal.cn Another well-established route is the Friedländer annulation, where a γ-ketonitrile can react with a 2-aminoaryl ketone to produce substituted quinolines. researchgate.net These reactions leverage the reactivity of both the ketone and the active methylene group adjacent to the nitrile.
Interactive Data Table: Potential Cyclization Reactions
| Reaction Type | Co-reactant | Potential Product Class | Description |
| Intermolecular Condensation | Hydrazine (NH₂NH₂) | Dihydropyridazinone derivatives | The amine of hydrazine attacks the ketone, and the other amine condenses with the nitrile or a derivative. |
| Friedländer Annulation | 2-Aminoacetophenone | Substituted Quinolines | Base- or acid-catalyzed condensation leads to the formation of the quinoline (B57606) core structure. researchgate.net |
| Heterocycle Synthesis | 1H-Pyrazol-5-amine | Pyrazolo[1,5-a]pyrimidines | Iodine-catalyzed cyclization provides a pathway to this fused heterocyclic system. sioc-journal.cn |
Functional Group Interconversions and Advanced Derivatization
Beyond reactions at the aromatic ring, the carbonyl and nitrile groups are sites for numerous transformations, allowing for the synthesis of a wide array of derivatives.
The use of this compound as an acylating reagent in reactions like the Friedel-Crafts acylation is not a standard or chemically feasible transformation. fiveable.mechemistrysteps.comorganic-chemistry.org Friedel-Crafts acylation and similar reactions require an acyl donor, typically an acyl halide or an acid anhydride. masterorganicchemistry.commasterorganicchemistry.com In these molecules, a good leaving group is attached to the carbonyl carbon, facilitating the generation of a highly electrophilic acylium ion upon interaction with a Lewis acid catalyst.
This compound possesses a ketone functional group. In a ketone, the carbonyl carbon is bonded to two other carbon atoms. Neither of these alkyl groups can function as a leaving group under Friedel-Crafts conditions. Therefore, the molecule cannot generate the necessary acylium ion to act as an acylating agent. It is, however, a product of acylation-related reactions, such as the addition of a nucleophile to an activated alkene (cyanoethylation).
The carbonyl group of this compound can be selectively reduced to a secondary alcohol using various reducing agents. The choice of reagent is crucial to avoid the simultaneous reduction of the nitrile group.
Mild reducing agents like sodium borohydride (NaBH₄) are well-suited for the chemoselective reduction of ketones in the presence of nitriles. This reaction would yield 5-hydroxy-5-phenylvaleronitrile. In contrast, more powerful reducing agents such as lithium aluminum hydride (LiAlH₄) would reduce both the ketone to an alcohol and the nitrile to a primary amine, resulting in 5-amino-1-phenylpentan-1-ol. Catalytic hydrogenation can also be employed, where conditions can be tuned to favor the reduction of one or both functional groups. For example, certain palladium catalysts can selectively reduce the ketone. archive.org
Derivatives of this compound, such as the cyclic products from condensation reactions (see 3.4.1), may contain enamine functionalities. Enamines can be reduced to amines using reagents like sodium cyanoborohydride (NaBH₃CN) under acidic conditions or through catalytic hydrogenation.
Interactive Data Table: Reduction of this compound
| Reagent | Carbonyl Group Product | Nitrile Group Product | Primary Product Name |
| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Unchanged | 5-Hydroxy-5-phenylvaleronitrile |
| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Primary Amine | 5-Amino-1-phenylpentan-1-ol |
| H₂ / Raney Nickel | Secondary Alcohol | Primary Amine | 5-Amino-1-phenylpentan-1-ol |
Reversibility and Equilibrium in Cyanoethylation Reactions
The synthesis of this compound from acetophenone (B1666503) and acrylonitrile (B1666552) is a classic example of a cyanoethylation reaction. This reaction is a specific type of Michael addition, where a carbanion generated from acetophenone acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene, acrylonitrile. organicreactions.orgwikipedia.org
A key characteristic of the Michael addition is its reversibility. The forward reaction (addition) is typically exothermic and favored at lower temperatures, often catalyzed by a base which facilitates the formation of the nucleophile. asianpubs.org However, the reverse reaction, known as a retro-Michael addition, can occur, particularly at elevated temperatures. nih.govacs.org
This equilibrium is governed by Le Chatelier's principle. The forward reaction is favored by the presence of a base and an excess of one of the reactants. The reverse reaction is favored by heating the adduct, which can lead to the elimination of acrylonitrile and regeneration of the starting nucleophile. wikipedia.org This reversibility can be exploited synthetically; for instance, heating a dicyanoethylated product can sometimes lead to the elimination of one molecule of acrylonitrile to yield the monocyanoethylated product. The stability of the adduct and the reaction conditions (temperature, pH, solvent) determine the position of the equilibrium. acs.orgrsc.org
Interactive Data Table: Factors Affecting Cyanoethylation Equilibrium
| Factor | Effect on Equilibrium | Favors Forward Reaction (Addition) | Favors Reverse Reaction (Elimination) |
| Temperature | Increased temperature provides energy to overcome the activation barrier for the reverse reaction. | Lower to moderate temperatures | Higher temperatures |
| Catalyst (Base) | Catalyzes the formation of the nucleophile for the forward reaction. | Presence of a suitable base (e.g., alkoxides) | Absence or neutralization of base |
| Concentration | Removing a product shifts the equilibrium to the right; removing a reactant shifts it to the left. | High concentration of reactants | Removal of acrylonitrile (e.g., by distillation) |
Mechanistic Investigations and Computational Studies of 5 Oxo 5 Phenylvaleronitrile Reactivity
Elucidation of Reaction Mechanisms
The reactivity of 5-Oxo-5-phenylvaleronitrile is dictated by its two primary functional groups: the ketone and the nitrile. The interplay between these groups allows for a range of chemical transformations, the mechanisms of which have been a subject of detailed study.
In the presence of a strong base, this compound can undergo an intramolecular condensation reaction. This transformation is mechanistically analogous to the Thorpe-Ziegler reaction, which involves the base-catalyzed cyclization of dinitriles. wikipedia.org For this compound, the reaction proceeds via an intramolecular attack of a carbanion on the carbonyl group.
The generally accepted mechanism involves three key steps:
Deprotonation: A strong base, such as an alkoxide or sodium amide, abstracts a proton from the carbon atom alpha to the nitrile group. This is the most acidic position due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion through resonance.
Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbon of the ketone carbonyl group within the same molecule. This step results in the formation of a five-membered ring and a cyclic alkoxide intermediate.
Protonation: The reaction is completed by the protonation of the alkoxide intermediate during aqueous workup, yielding a cyclic β-hydroxynitrile product.
The process is conceptually related to other intramolecular cyclizations like the Dieckmann condensation. wikipedia.org
Table 1: Mechanistic Steps of Base-Catalyzed Intramolecular Condensation
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Abstraction of the α-proton by a strong base (B⁻). | α-carbon carbanion |
| 2 | Intramolecular nucleophilic attack on the carbonyl carbon. | Cyclic alkoxide |
Analogues of this compound, specifically γ-ketones, are known to undergo photochemical cyclization via the Norrish-Yang Type II reaction. nih.gov This intramolecular reaction occurs upon UV irradiation and provides a pathway to cyclobutanol (B46151) derivatives.
The mechanism proceeds through a biradical intermediate:
Photoexcitation: Absorption of a photon promotes the carbonyl oxygen from the ground state (S₀) to an excited singlet state (S₁), which can then convert to a more stable triplet state (T₁) through intersystem crossing.
Intramolecular Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon (the carbon alpha to the nitrile group in this compound). This 1,5-hydrogen atom transfer is a characteristic step of the Norrish Type II process and results in the formation of a 1,4-biradical intermediate.
Cyclization or Cleavage: The 1,4-biradical can undergo one of two pathways:
Yang Cyclization: The radical at the γ-carbon can attack the radical at the original carbonyl carbon, forming a new carbon-carbon bond and resulting in a cyclobutanol ring. nih.gov
Cleavage: Fragmentation of the bond between the α- and β-carbons can also occur, leading to an enol and an alkene, though cyclization is often a major pathway for these systems.
This photochemical approach allows for the construction of strained ring systems that are not accessible through thermal protocols. nih.gov
Organocatalysis offers a metal-free method to activate substrates like this compound. A common strategy for activating ketones involves the use of chiral secondary amines, such as proline, to form nucleophilic enamine intermediates.
The mechanistic cycle for enamine catalysis in reactions involving this compound can be proposed as follows:
Enamine Formation: The ketone carbonyl reacts with a secondary amine catalyst to form a carbinolamine, which then dehydrates to generate a reactive enamine intermediate. This step enhances the nucleophilicity of the α-carbon.
Nucleophilic Attack: The enamine, now a potent nucleophile, can react with a suitable electrophile. In the absence of an external electrophile, it could potentially participate in intramolecular reactions or intermolecular self-condensation.
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water to release the final product and regenerate the secondary amine catalyst, thus completing the catalytic cycle.
This activation mode is central to a wide range of asymmetric transformations, leveraging the chiral environment provided by the catalyst to induce stereoselectivity.
The nitrile group is a versatile functional group that can be activated through several mechanisms. Its reactivity is primarily centered on the electrophilic nature of the carbon atom and the Lewis basicity of the nitrogen atom.
Lewis Acid Catalysis: The lone pair of electrons on the nitrile nitrogen can coordinate to a Lewis acid (e.g., a metal cation or boron trifluoride). This coordination enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by weak nucleophiles. This is a common strategy in reactions like the Ritter reaction or Friedel-Crafts-type additions.
Nucleophilic Attack: The nitrile carbon possesses an inherent electrophilic character due to the polarization of the carbon-nitrogen triple bond. Strong nucleophiles can attack this carbon directly to form an iminyl anion intermediate. This intermediate can then be protonated or participate in further reactions. This is the operative mechanism in reactions such as the Grignard reaction with nitriles or the Thorpe reaction. wikipedia.org
Enzymatic Activation: In biological systems, enzymes can activate nitriles. For instance, nitrile hydratases utilize a metal center in their active site to coordinate and polarize the nitrile group, facilitating its hydrolysis to an amide.
Quantum Chemical and Theoretical Computational Approaches
While specific published computational studies focusing solely on this compound are limited, the reactivity and electronic properties of this molecule can be effectively investigated using established quantum chemical methods. Density Functional Theory (DFT) is a particularly powerful tool for this purpose. nih.gov
A theoretical study of this compound would provide deep insights into its chemical behavior. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to model its properties. nih.govnih.gov
Key insights from such studies would include:
Electronic Structure: Calculations can determine the optimized molecular geometry, bond lengths, and bond angles. Natural Bond Orbital (NBO) analysis can reveal the charge distribution across the molecule, identifying the most electrophilic (e.g., carbonyl and nitrile carbons) and nucleophilic sites. nih.gov
Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO would likely be localized on the carbonyl and nitrile groups, indicating their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability.
Reaction Energetics: Computational methods can be used to map the potential energy surface for the reactions described in section 4.1. By calculating the energies of reactants, transition states, and products, it is possible to determine activation barriers and reaction enthalpies. nih.gov For the base-catalyzed condensation, calculations could verify the stability of the α-carbanion and the energy barrier for the cyclization step. For photochemical reactions, time-dependent DFT (TD-DFT) can be used to predict the energies of electronic excited states and probe the mechanism of hydrogen abstraction. nih.gov
| TD-DFT | Electronic transition energies and excited state properties. | Models the photoexcitation process essential for photochemical reactions. nih.gov |
Computational Modeling of Reaction Pathways and Transition States
The elucidation of reaction mechanisms involving this compound can be significantly advanced through the use of computational modeling, with Density Functional Theory (DFT) being a particularly prominent method. By constructing a potential energy surface (PES), researchers can map out the energetic landscape of a reaction, identifying the most favorable pathways, intermediate structures, and the transition states that connect them. nih.gov
For instance, in the reaction of this compound with a Grignard reagent, DFT calculations can model the nucleophilic addition to the carbonyl group. Such models would likely predict a mechanism initiated by the coordination of the magnesium atom to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the alkyl group from the Grignard reagent. The transition state for this step would be characterized by the partial formation of a new carbon-carbon bond and the simultaneous weakening of the carbon-oxygen π-bond. nih.gov
Computational studies are also instrumental in predicting the thermodynamics and kinetics of competing reaction pathways. Given that this compound possesses both a ketone and a nitrile functional group, DFT calculations can determine the activation energies for nucleophilic attack at both sites, thereby predicting the regioselectivity of the reaction. researchgate.net
The following table provides a hypothetical comparison of calculated thermodynamic and kinetic parameters for a nucleophilic attack on the two electrophilic centers of this compound.
| Parameter | Reaction at Carbonyl Carbon | Reaction at Nitrile Carbon |
| Activation Energy (Ea) | Lower | Higher |
| Transition State | Four-centered, non-linear | Linear approach of nucleophile |
| Reaction Enthalpy (ΔH) | More exothermic | Less exothermic |
Investigations into Lithiated Arylacetonitrile Intermediates
The reactivity of this compound can be explored through reactions with lithiated arylacetonitrile intermediates. These powerful nucleophiles are typically formed by the deprotonation of an arylacetonitrile, like phenylacetonitrile (B145931), using a strong base such as n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LHMDS). nih.gov
Research has demonstrated that the structure and reactivity of the resulting lithiated species are highly dependent on the base used and the stoichiometry of the reaction. nih.gov For example, the use of LDA or LHMDS tends to form the monoanion, where deprotonation occurs at the benzylic carbon. In contrast, using an excess of n-BuLi can lead to the formation of a dianion, with lithiation at both the benzylic carbon and the nitrogen atom of the nitrile group. nih.gov
When these lithiated intermediates react with an electrophile such as this compound, the site of nucleophilic attack is a key consideration. The C-lithiated monoanion would be expected to attack the electrophilic carbonyl carbon of this compound, leading to the formation of a new carbon-carbon bond. Subsequent workup would yield a β-hydroxynitrile product. The reactivity of the dianion species is more complex and can be influenced by factors such as the presence of lithium salts. nih.gov
The table below outlines the various lithiated intermediates that can be generated from phenylacetonitrile and their potential reactivity.
| Lithiated Species | Generating Base | Key Structural Feature | Expected Reactivity with this compound |
| Monoanion | LDA, LHMDS | Anionic center at the α-carbon | Nucleophilic addition to the carbonyl group |
| Dianion (C,N-dilithiated) | n-BuLi (excess) | Anionic centers at both α-carbon and nitrogen | Complex reactivity, potential for multiple additions or rearrangements |
| Dianion (N-lithiated) | n-BuLi | Predominantly N-lithiated character | May exhibit different regioselectivity in nucleophilic attack |
Spectroscopic and Analytical Techniques for Mechanistic Evidence
To gain a deeper understanding of the reaction dynamics of this compound, in-situ spectroscopic techniques are employed. These methods allow for the real-time observation of the reaction as it progresses, providing crucial information on the formation and consumption of reactants, intermediates, and products.
In-situ Infrared (IR) Spectroscopy: This technique is particularly effective for monitoring reactions involving changes in functional groups. The carbonyl (C=O) and nitrile (C≡N) groups of this compound have distinct and strong absorption bands in the IR spectrum (typically around 1680-1700 cm⁻¹ for the ketone and 2240-2260 cm⁻¹ for the nitrile). libretexts.org
During a reaction, such as a Grignard addition to the carbonyl group, the intensity of the C=O stretching band would decrease over time. Concurrently, the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region after quenching would indicate the formation of a hydroxyl group in the alcohol product. This allows for the tracking of the reaction's progress and the determination of its kinetics.
The following table illustrates the expected changes in key IR absorption bands during a hypothetical reaction at the carbonyl group of this compound.
| Reaction Time | Intensity of C=O Stretch (~1685 cm⁻¹) | Intensity of C≡N Stretch (~2250 cm⁻¹) |
| 0 min | 100% | 100% |
| 15 min | 50% | 100% |
| 60 min | <5% | 100% |
Advanced Synthetic Applications and Utility of 5 Oxo 5 Phenylvaleronitrile in Complex Molecule Synthesis
Building Block in the Synthesis of Complex Organic Intermediates
The strategic placement of its functional groups makes 5-Oxo-5-phenylvaleronitrile and its derivatives valuable starting materials for creating elaborate molecules, including critical intermediates for active pharmaceutical ingredients (APIs) and agrochemicals.
Derivatives of this compound are crucial in the synthetic pathways of intermediates for the antiretroviral drugs Ritonavir and Lopinavir. Specifically, the compound (4S)-4-(N,N-dibenzylamino)-3-oxo-5-phenylpentanenitrile, a closely related structure, serves as a key intermediate.
In a patented synthesis method, this intermediate is formed through a condensation reaction between an N,N-dibenzylamino-L-benzyl phenylalanine ester and acetonitrile (B52724) in the presence of sodium amide. The resulting 4-S-N,N-dibenzylamino-3-oxo-5-phenyl valeronitrile (B87234) is then reacted with a Grignard reagent, such as benzyl (B1604629) magnesium chloride, to further elaborate the carbon skeleton. This subsequent step yields another advanced intermediate, 2-amino-5-(dibenzylamino)-4-keto-1,6-diphenylhexane-2-alkene, which is a precursor to the core structure of both Ritonavir and Lopinavir. mdpi.com
Table 1: Synthesis of Ritonavir and Lopinavir Intermediate
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | N,N-dibenzylamino-L-benzyl phenylalanine ester, Acetonitrile | Sodium amide, Solvent | (4S)-4-(N,N-dibenzylamino)-3-oxo-5-phenylpentanenitrile |
This synthetic route highlights the importance of the valeronitrile scaffold in constructing the complex, stereochemically defined core required for these HIV protease inhibitors.
The broader class of 5-oxohexane nitriles, to which this compound belongs, is utilized as starting materials for producing agrochemical intermediates and final products. These compounds can be synthesized by reacting a methyl ketone with an alpha, beta-unsaturated nitrile in the presence of a strong base catalyst. The resulting 5-oxohexane nitrile structure can then be used to build more complex molecules, including various pyridine (B92270) derivatives which are important precursors for certain agrochemical products.
Role in the Construction of Diverse Organic Scaffolds
The chemical reactivity of this compound makes it an attractive starting point for generating a variety of molecular frameworks.
While this compound possesses a scaffold suitable for the synthesis of various analogues for structure-activity relationship (SAR) studies, specific examples detailing its use for this purpose are not extensively documented in available research. The principle of SAR studies involves creating a series of related compounds (analogues) by systematically modifying the core structure to investigate how these changes affect the molecule's biological activity. Given its functional groups, the phenyl ring, the ketone, and the nitrile of this compound could be chemically altered to produce a library of new compounds for such studies.
Applications in Catalysis and Organocatalysis
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. The structural features of certain molecules allow them to be incorporated into the design of these catalysts.
Currently, there is limited available information specifically documenting the use of this compound as a direct component in the synthesis of organocatalysts. While it is a versatile chiral building block, its role in forming the primary structure of known organocatalysts is not a prominent feature in the existing scientific literature.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (4S)-4-(N,N-dibenzylamino)-3-oxo-5-phenylpentanenitrile |
| 2-amino-5-(dibenzylamino)-4-keto-1,6-diphenylhexane-2-alkene |
| Acetonitrile |
| Benzyl magnesium chloride |
| Lopinavir |
| N,N-dibenzylamino-L-benzyl phenylalanine ester |
| Ritonavir |
Development of Novel Catalytic Processes
The synthesis of derivatives from precursors of this compound often employs catalytic processes to enhance efficiency, selectivity, and yield. Simple base-catalyzed reactions represent a foundational approach. For instance, the Michael addition of 2-((diphenylmethylene)amino)acetonitrile to an enone to form a complex pentanenitrile derivative can be effectively catalyzed by a strong base like 33% sodium hydroxide (B78521) (NaOH) in an appropriate solvent such as acetonitrile. mdpi.com This method is straightforward and can proceed with high yield under controlled temperature conditions. mdpi.com
Beyond traditional base catalysis, modern synthetic chemistry has seen a significant drive toward the development of novel and more sophisticated catalytic systems. In the broader context of synthesizing nitrile-containing heterocyclic compounds, advanced catalysts are continuously being developed. For example, novel nano catalysts, such as copper immobilized on a modified layered double hydroxide, have demonstrated high activity and selectivity in the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.gov These types of catalysts offer advantages such as environmental friendliness, mild reaction conditions, simple product purification, and excellent yields, with the catalyst often being reusable for several cycles. nih.gov While not applied directly to this compound in the cited literature, these developments point towards a trend of creating highly specialized catalysts for multi-component reactions that could be adapted for its derivatives.
Utility in Stereoselective Synthesis
This compound and its precursors are valuable building blocks in stereoselective synthesis, where the three-dimensional arrangement of atoms in a molecule is precisely controlled. The utility of these compounds lies in their ability to participate in reactions that generate one or more stereocenters, leading to the formation of specific stereoisomers. This control is critical in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.
The strategic placement of the keto and nitrile functional groups allows for a variety of chemical transformations that can be influenced by chiral catalysts, auxiliaries, or reaction conditions to favor the formation of a desired stereoisomer. A key example is the use of precursors in Michael addition reactions, which are fundamental carbon-carbon bond-forming reactions. mdpi.com
A significant application of this compound precursors is in the synthesis of chiral non-proteinogenic α-amino acids, which are important in biological systems. mdpi.com A controlled reaction pathway can be demonstrated through the diastereoselective Michael addition of 2-((diphenylmethylene)amino)acetonitrile to (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one. mdpi.com This reaction, conducted at 0 °C using a sodium hydroxide catalyst, yields rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. mdpi.com
The reaction proceeds with a high degree of stereocontrol, resulting in a diastereoisomeric ratio of 95:5, as determined by ¹H NMR analysis of the crude product. mdpi.com This high diastereoselectivity indicates a well-controlled reaction pathway where the transition state geometry favors the formation of the (2R,3S) relative configuration. The major diastereoisomer can then be isolated in high yield (83%) through recrystallization. mdpi.com This process showcases how a relatively simple synthetic precursor can be transformed into a complex molecule with specific, controlled stereochemistry, which serves as a valuable chiral intermediate for further synthesis. mdpi.com
Spectroscopic and Structural Characterization of Derived Compounds
The unambiguous determination of the structure of complex molecules derived from this compound is accomplished through a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide complementary information essential for complete structural elucidation.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For derivatives such as rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile, both ¹H and ¹³C NMR spectra provide critical data. mdpi.com
In the ¹H NMR spectrum, the chemical shifts (δ), coupling constants (J), and signal multiplicities reveal the connectivity of protons. For example, the non-equivalent protons of the methylene (B1212753) group (CH₂) adjacent to the carbonyl group appear as two distinct doublets of doublets, confirming their diastereotopic nature within the chiral molecule. mdpi.com The coupling constants provide information about the dihedral angles between adjacent protons, aiding in the assignment of the relative stereochemistry. mdpi.com Techniques like ¹H-¹H COSY are used to confirm proton-proton correlations, such as those within the thienyl group. mdpi.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| CH₂CO | 3.76 | dd, ²J = 17.6, ³J = 4.6 |
| CH₂CO | 3.87 | dd, ²J = 17.6, ³J = 8.9 |
| CH-C₄H₃S | 4.32–4.35 | m |
| CHCN | 4.55 | d, ³J = 4.4 |
| Thiophene (B33073) H-4' | 6.90 | dd, ³J = 5.0, ³J = 3.6 |
| Thiophene H-3' & Aromatics | 6.93–6.95 | m |
| Thiophene H-5' | 7.14 | d, ³J = 5.0 |
| Aromatics | 7.36–7.98 | m |
¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom in the molecule, with the spectrum calibrated against the known signal of the solvent (e.g., CDCl₃ at δ = 77.0 ppm). mdpi.com
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. In the characterization of rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile, the IR spectrum clearly confirms the presence of the key functional groups. mdpi.com The nitrile group (C≡N) exhibits a sharp absorption band, while the carbonyl group (C=O) of the ketone shows a strong absorption at a lower frequency. The imine group (C=N) also has a characteristic absorption band. mdpi.com
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2235 | ν(C≡N) Nitrile stretch |
| 1690 | ν(C=O) Ketone carbonyl stretch |
| 1623 | ν(C=N) Imine stretch |
| 1595, 1578, 1489, 1446 | ν(C=C) Aromatic and thiophene ring stretches |
| 764, 695 | γ(C-H) Aromatic out-of-plane bend |
| 642 | ν(C-S) Thiophene stretch |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing precise molecular weight information and structural details based on fragmentation patterns. For derivatives of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the parent ion with high accuracy, thus confirming the molecular formula of the synthesized compound. mdpi.com Techniques like heated electrospray ionization (HESI) are often used to gently ionize the molecule, allowing for the detection of the molecular ion. mdpi.com While detailed fragmentation analysis for this specific derivative was not provided in the source, MS analysis generally involves the decomposition of the molecular ion into smaller fragment ions. The pattern of these fragments provides a "fingerprint" that can be pieced together to confirm the proposed structure. nih.gov
X-ray Crystallography for Molecular and Electronic Structure Determination of Derivatives
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their crystalline state. This method provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's conformation and steric interactions. For derivatives of this compound, which are often complex heterocyclic systems, X-ray crystallography offers invaluable insights into their molecular and electronic structures. The solid-state conformation, stabilized by various intermolecular interactions, can be elucidated, providing a foundational understanding of the substance's properties.
Detailed research into the crystallographic analysis of complex molecules derived from precursors structurally related to this compound highlights the utility of this technique. The precise coordinates of each atom in the unit cell allow for a detailed analysis of the molecular geometry and the packing of molecules within the crystal lattice. This information is crucial for understanding structure-property relationships.
One such example is the analysis of 2-[3-(2-Chlorophenyl)-5-oxo-1,5-diphenylpentylidene]malononitrile. nih.gov In this derivative, the spatial orientation of the various phenyl rings and functional groups provides significant insight into its molecular conformation. The 2-chlorophenyl group forms dihedral angles of 59.6(1)° and 31.9(1)° with the other two phenyl rings. nih.gov These rings, in turn, are inclined at a dihedral angle of 32.9(1)° to each other. nih.gov This non-planar arrangement is a critical feature of its molecular structure. Furthermore, the crystal structure is stabilized by an intermolecular C—H⋯N hydrogen bond, which links adjacent molecules into a polymeric chain along the c-axis of the crystal. nih.gov
Another complex derivative, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, has also been characterized using single-crystal X-ray analysis. researchgate.net The study revealed that the molecule crystallizes in a monoclinic system. The crystal structure is stabilized not only by N–H···N and N–H···O hydrogen bonds but also by weaker C–H···O, C–H···π, and π···π interactions, which collectively dictate the crystal packing. researchgate.net
The crystallographic data for these derivatives are summarized in the tables below, providing a quantitative basis for their structural features.
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₆H₁₉ClN₂O |
| Formula Weight | 410.88 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 12.4450 (3) |
| b (Å) | 14.3866 (3) |
| c (Å) | 24.1913 (5) |
| Volume (ų) | 4331.24 (16) |
| Z | 8 |
| R-factor (%) | 4.9 |
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₀H₁₂N₂O₃ |
| Formula Weight | 328.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.0750 (6) |
| b (Å) | 13.2729 (8) |
| c (Å) | 12.6892 (9) |
| β (°) | 96.975 (6) |
| Volume (ų) | 1519.10 (18) |
| Z | 4 |
| R-factor (%) | 4.66 |
The analysis of selected bond lengths in 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile reveals details about its electronic structure. For instance, the C=O bond (C5–O5) has a length of 1.214(2) Å, which is characteristic of a double bond. The nitrile group's C≡N bond (C12–N13) is 1.147(2) Å. researchgate.net These precise measurements confirm the expected electronic distribution within the functional groups and provide a baseline for computational studies.
| Bond | Length (Å) |
|---|---|
| C2–N11 | 1.337(2) |
| C2–C3 | 1.345(3) |
| C5–O5 | 1.214(2) |
| C12–N13 | 1.147(2) |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
